molecular formula C17H19NO2 B1532452 5-(4-Butoxybenzoyl)-2-methylpyridine CAS No. 1187167-68-5

5-(4-Butoxybenzoyl)-2-methylpyridine

Cat. No.: B1532452
CAS No.: 1187167-68-5
M. Wt: 269.34 g/mol
InChI Key: MHPQCUORULUBBI-UHFFFAOYSA-N
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Description

5-(4-Butoxybenzoyl)-2-methylpyridine: is an organic compound with the molecular formula C17H19NO2 . It is known for its unique structure, which includes a butoxybenzoyl group attached to a methylpyridine ring. This compound is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Butoxybenzoyl)-2-methylpyridine typically involves the reaction of 4-butoxybenzoyl chloride with 2-methylpyridine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-(4-Butoxybenzoyl)-2-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-(4-Butoxybenzoyl)-2-methylpyridine is used as an intermediate in organic synthesis. Its unique structure allows for the formation of various derivatives that can be used in the development of new materials and catalysts.

Biology and Medicine: In biological research, this compound is used to study enzyme interactions and as a potential lead compound in drug discovery. Its ability to interact with specific molecular targets makes it valuable in the development of pharmaceuticals.

Industry: The compound is used in the production of specialty chemicals and as a building block for the synthesis of complex organic molecules. Its applications extend to the manufacture of dyes, fragrances, and polymers.

Mechanism of Action

The mechanism of action of 5-(4-Butoxybenzoyl)-2-methylpyridine involves its interaction with specific molecular targets. The compound can act as an acylating agent, reacting with nucleophiles such as amines, alcohols, and carboxylic acids to form amides, esters, and anhydrides. The carbonyl group in the compound is highly electrophilic, making it susceptible to nucleophilic attack.

Comparison with Similar Compounds

  • 4-Methoxybenzoyl chloride
  • 4-Fluorobenzoyl chloride
  • 4-tert-Butylbenzoyl chloride

Comparison: 5-(4-Butoxybenzoyl)-2-methylpyridine is unique due to the presence of both a butoxy group and a methylpyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, compared to other benzoyl derivatives. The butoxy group enhances its solubility in organic solvents, while the methylpyridine ring provides additional sites for chemical modification .

Properties

IUPAC Name

(4-butoxyphenyl)-(6-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-3-4-11-20-16-9-7-14(8-10-16)17(19)15-6-5-13(2)18-12-15/h5-10,12H,3-4,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPQCUORULUBBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801242580
Record name (4-Butoxyphenyl)(6-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801242580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187167-68-5
Record name (4-Butoxyphenyl)(6-methyl-3-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187167-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Butoxyphenyl)(6-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801242580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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